molecular formula C16H14F2N2O5 B4377608 4-(difluoromethoxy)-3-methoxy-N-(4-methyl-2-nitrophenyl)benzamide

4-(difluoromethoxy)-3-methoxy-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No.: B4377608
M. Wt: 352.29 g/mol
InChI Key: BRAGGLXRSRNBNY-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-3-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes difluoromethoxy and methoxy groups attached to a benzamide core, along with a nitrophenyl substituent.

Properties

IUPAC Name

4-(difluoromethoxy)-3-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O5/c1-9-3-5-11(12(7-9)20(22)23)19-15(21)10-4-6-13(25-16(17)18)14(8-10)24-2/h3-8,16H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAGGLXRSRNBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The addition of methoxy groups to the aromatic ring.

    Amidation: The formation of the benzamide core by reacting an amine with a carboxylic acid derivative.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bases for methoxylation, and appropriate solvents and catalysts for amidation and difluoromethoxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)-3-methoxy-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(difluoromethoxy)-3-methoxy-N-(4-methyl-2-nitrophenyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethoxy and methoxy groups can influence its binding affinity and specificity, while the nitrophenyl group may contribute to its overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide: Lacks the difluoromethoxy group, which may affect its reactivity and biological activity.

    4-(difluoromethoxy)-3-methoxybenzamide: Lacks the nitrophenyl group, which may influence its overall stability and reactivity.

    4-(difluoromethoxy)-N-(4-methyl-2-nitrophenyl)benzamide: Lacks the methoxy group, which may alter its binding affinity and specificity.

Uniqueness

The unique combination of functional groups in 4-(difluoromethoxy)-3-methoxy-N-(4-methyl-2-nitrophenyl)benzamide gives it distinct properties that can be leveraged in various applications. The presence of both difluoromethoxy and methoxy groups, along with the nitrophenyl substituent, allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(difluoromethoxy)-3-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
Reactant of Route 2
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4-(difluoromethoxy)-3-methoxy-N-(4-methyl-2-nitrophenyl)benzamide

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